N-Benzyl-N'-(2-hydroxy-4-methylsulfanylbutyl)oxamide
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Overview
Description
N-Benzyl-N’-(2-hydroxy-4-methylsulfanylbutyl)oxamide is an organic compound characterized by the presence of a benzyl group, a hydroxy group, and a methylsulfanyl group attached to a butyl chain, which is further connected to an oxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N’-(2-hydroxy-4-methylsulfanylbutyl)oxamide typically involves the reaction of benzylamine with 2-hydroxy-4-methylsulfanylbutyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of N-Benzyl-N’-(2-hydroxy-4-methylsulfanylbutyl)oxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N’-(2-hydroxy-4-methylsulfanylbutyl)oxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of N-Benzyl-N’-(2-oxo-4-methylsulfanylbutyl)oxamide.
Reduction: Formation of N-Benzyl-N’-(2-hydroxy-4-methylsulfanylbutyl)amine.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-Benzyl-N’-(2-hydroxy-4-methylsulfanylbutyl)oxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-Benzyl-N’-(2-hydroxy-4-methylsulfanylbutyl)oxamide involves its interaction with specific molecular targets and pathways. The hydroxy and methylsulfanyl groups may play a role in binding to enzymes or receptors, modulating their activity. The benzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
N-Benzyl-N’-(2-hydroxy-4-methylsulfanylbutyl)oxamide can be compared with similar compounds such as:
N-Benzyl-N’-(2-hydroxyethyl)oxamide: Lacks the methylsulfanyl group, which may affect its reactivity and biological activity.
N-Benzyl-N’-(2-hydroxy-4-methylbutyl)oxamide: Lacks the sulfanyl group, which may influence its chemical properties and applications.
N-Benzyl-N’-(2-hydroxy-4-methylsulfanylpropyl)oxamide: Has a shorter carbon chain, which may alter its physical and chemical properties.
The presence of the methylsulfanyl group in N-Benzyl-N’-(2-hydroxy-4-methylsulfanylbutyl)oxamide makes it unique and potentially more versatile in various applications.
Properties
IUPAC Name |
N-benzyl-N'-(2-hydroxy-4-methylsulfanylbutyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-20-8-7-12(17)10-16-14(19)13(18)15-9-11-5-3-2-4-6-11/h2-6,12,17H,7-10H2,1H3,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUNFRMIEIAXLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNC(=O)C(=O)NCC1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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